molecular formula C17H16N2O4S B426630 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 641606-65-7

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B426630
CAS No.: 641606-65-7
M. Wt: 344.4g/mol
InChI Key: CDNWBQYNOCSZIQ-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Labeling

The compound has been used in the synthesis of labeled compounds for research purposes. Xu and Trudell (2005) demonstrated the use of this compound in the amidation process to produce labeled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, which was later hydrolyzed to yield a ring-opened product. This process is significant for the synthesis of labeled compounds used in various studies, including pharmacokinetics and drug metabolism (Xu & Trudell, 2005).

Antimicrobial and Antifungal Applications

A series of compounds synthesized from this chemical structure demonstrated moderate to significant antimicrobial and antifungal activities. Ahmad et al. (2011) found that compounds with higher lipophilicity, particularly N-methyl analogues, exhibited superior antibacterial activities. This discovery is crucial for developing new antimicrobial agents to combat resistant bacterial strains (Ahmad et al., 2011).

Anticancer Activity

Several studies have explored the anticancer potential of derivatives of this compound. Güzel and Salman (2006) synthesized a series of derivatives and evaluated them for antimycobacterial and antitumor activities. They discovered that certain analogs exhibited excellent inhibitory activity against Mycobacterium tuberculosis and significant cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer (Güzel & Salman, 2006).

Bioactivity and Inhibition Effects

The compound and its derivatives have been used to study bioactivity and inhibition effects on bacteria and algae. Yu et al. (2020) synthesized novel acetamides from this compound and evaluated their inhibition effects on heterotrophic bacteria and marine chlorella, finding that certain derivatives showed good bioactivity, indicating potential applications in biocontrol or biofouling prevention (Yu et al., 2020).

Microwave Assisted Synthesis

The compound's structure has been utilized in microwave-assisted synthesis to create derivatives with potential biological activities. For instance, compounds synthesized through this method were found to possess moderate to significant anti-microbial activities, highlighting the compound's versatility in synthesizing bioactive molecules (Ahmad et al., 2011).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-6-8-13(9-7-12)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNWBQYNOCSZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322233
Record name N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

641606-65-7
Record name N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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